1,3-二甲氧基-D6-苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

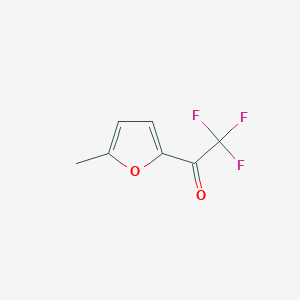

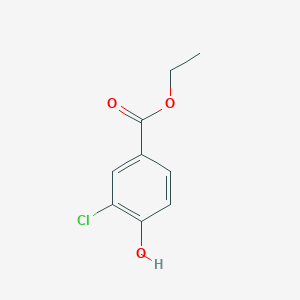

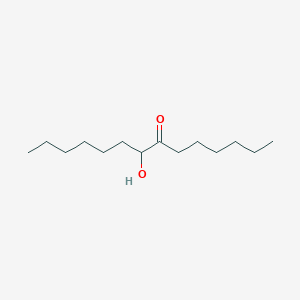

1,3-Dimethoxybenzene is an organic compound with the formula C6H4(OCH3)2. It is one of three isomers of dimethoxybenzene . The molecular weight of 1,3-Dimethoxybenzene is 138.1638 .

Synthesis Analysis

The synthesis of benzene derivatives like 1,3-Dimethoxybenzene often involves the effect of directing groups. The order of reactions can change the products produced .Molecular Structure Analysis

The molecular formula of 1,3-Dimethoxy-D6-benzene is C8H4D6O2. It has an average mass of 144.201 Da and a monoisotopic mass of 144.105743 Da .Chemical Reactions Analysis

Benzene derivatives like 1,3-Dimethoxybenzene undergo electrophilic substitution reactions. In these reactions, benzene is attacked by an electrophile, resulting in the substitution of hydrogens .Physical And Chemical Properties Analysis

1,3-Dimethoxybenzene has a molecular weight of 138.1638 .科学研究应用

Organic Synthesis

1,3-Dimethoxy-D6-benzene is utilized in organic synthesis, particularly in electrophilic aromatic substitution reactions . It serves as a precursor for synthesizing complex organic molecules, including natural products and pharmaceuticals. Its methoxy groups can act as directing groups, facilitating the introduction of additional substituents into the benzene ring.

Pharmaceutical Research

In pharmaceutical research, 1,3-Dimethoxy-D6-benzene is employed in the synthesis of novel drug candidates . It can be used to create oxathiane spiroketal donors, which are valuable intermediates in the development of new therapeutic agents with potential biological activity.

Material Science

This compound finds applications in material science, where it is involved in the formation of pi- and O-ylidic complexes with dichlorocarbene . These complexes have implications in the development of new materials with unique electronic and optical properties.

Analytical Chemistry

In analytical chemistry, 1,3-Dimethoxy-D6-benzene is used as a standard for calibrating instruments like Gas Chromatography-Mass Spectrometry (GC-MS) . It helps in the identification and quantification of complex mixtures by serving as a reference compound.

Environmental Studies

The compound is studied for its environmental impact, particularly in the context of biodegradation of azo dyes . Research into its breakdown products and interaction with microbial enzymes contributes to understanding the environmental fate of similar organic compounds.

Biochemistry Research

1,3-Dimethoxy-D6-benzene is relevant in biochemistry research for studying metabolic pathways . It is identified in biological samples like saliva and feces, indicating its role in human metabolism and potential as a biomarker for certain physiological conditions.

Industrial Applications

Industrially, 1,3-Dimethoxy-D6-benzene is used as an intermediate in the synthesis of dyes, fragrances, and other fine chemicals . Its derivatives are important for the production of colorants and flavoring agents used in various consumer products.

作用机制

安全和危害

1,3-Dimethoxybenzene is a combustible liquid. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is advised to keep it away from heat/sparks/open flames/hot surfaces and to store it in a well-ventilated place .

Relevant Papers A paper titled “Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides” discusses the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid .

属性

IUPAC Name |

1,3-bis(trideuteriomethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZNOMCNRMUKPS-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC=C1)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethoxy-D6-benzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-](/img/structure/B100949.png)

![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)

![2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine](/img/structure/B100965.png)